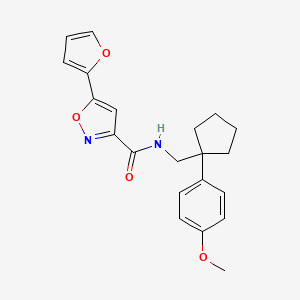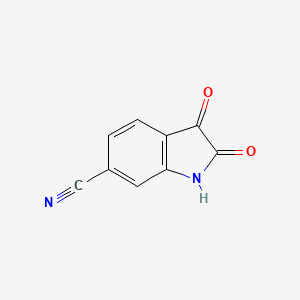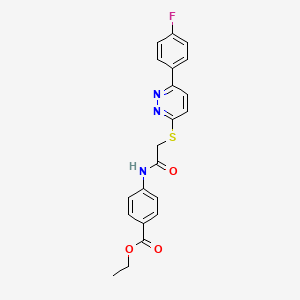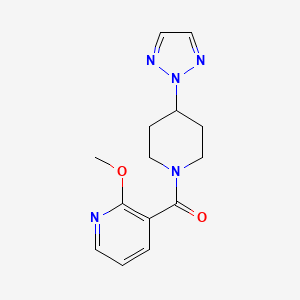
5-(furan-2-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(furan-2-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide, also known as PNU-120596, is a compound that has been synthesized for scientific research purposes. This compound belongs to the class of isoxazole carboxamides and has been found to have potential therapeutic applications in various fields of research.
Scientific Research Applications
Antiprotozoal Agents
Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents : This study focused on the synthesis of compounds related to 5-(furan-2-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide and their potential as antiprotozoal agents. They demonstrated strong DNA affinities and showed in vitro activity against T. b. rhodesiense and P. falciparum, with several compounds displaying excellent in vivo activity in a trypanosomal mouse model (Ismail et al., 2004).
Synthesis and Antiprotozoal Activities of Dicationic 3,5-Diphenylisoxazoles : Another study synthesized analogues of furamidine, where the central furan ring was replaced by isoxazole, and evaluated their antiprotozoal activity. Many compounds showed high activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some exhibiting significant selectivity for P. falciparum (Patrick et al., 2007).
Bioactive Compounds Synthesis
Synthesis of Potentially Bioactive Compounds from Visnaginone : This research involved synthesizing various bioactive compounds starting from visnaginone, which shares structural similarities with the compound . It explored the formation of different derivatives, including chalcones, pyrazolines, and isoxazolines, indicating the versatility of furan-containing compounds in the synthesis of bioactive molecules (Abdel Hafez et al., 2001).
Synthesis and Antimicrobial Activities of Azole Derivatives : A study on the synthesis of 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives from furan-2-carbohydrazide, a compound related to 5-(furan-2-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide, was conducted. The synthesized compounds exhibited varying levels of antimicrobial activities (Başoğlu et al., 2013).
Antidepressant and Antianxiety Activities
- Novel Derivatives of Piperazine for Antidepressant and Antianxiety : A study synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were tested for antidepressant and antianxiety activities, indicating the potential of furan derivatives in developing treatments for mental health disorders (Kumar et al., 2017).
Cyclooxygenase-1 (COX-1) Inhibitors
- Design and Synthesis of Diarylisoxazoles : A study designed a new series of 3,4-diarylisoxazoles for improving COX-1 selectivity and antiplatelet efficacy. It revealed the essentiality of certain groups on the isoxazole core for selectivity toward COX-1, demonstrating the role of furan derivatives in the development of selective COX-1 inhibitors (Vitale et al., 2013).
properties
IUPAC Name |
5-(furan-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-25-16-8-6-15(7-9-16)21(10-2-3-11-21)14-22-20(24)17-13-19(27-23-17)18-5-4-12-26-18/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKDORZLFVGOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2928689.png)

![3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2928695.png)
![N-(1-cyanoethyl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928696.png)
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2928697.png)

![Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate](/img/structure/B2928699.png)

![2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928701.png)
![N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B2928705.png)

![N,N-diethyl-2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2928707.png)

![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2928712.png)